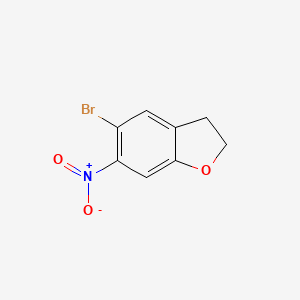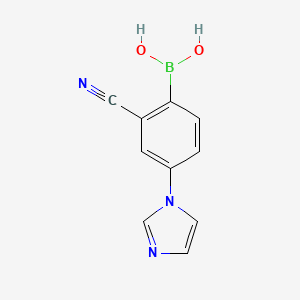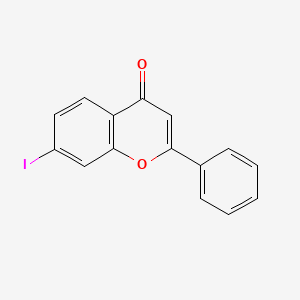
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- typically involves the iodination of 4H-1-Benzopyran-4-one, 2-phenyl-. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes:
Formation of the benzopyran core: This can be achieved through cyclization reactions.
Introduction of the phenyl group: This step involves the use of phenylating agents.
Iodination: The final step involves the selective iodination at the 7th position using iodine and an oxidizing agent.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- involves its interaction with various molecular targets. The iodine atom and phenyl group enhance its ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2-phenyl-: Lacks the iodine atom, resulting in different chemical properties.
4H-1-Benzopyran-4-one, 7-methoxy-2-phenyl-: Contains a methoxy group instead of iodine, leading to different reactivity.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Contains additional hydroxyl and methoxy groups, affecting its biological activity.
Uniqueness
The presence of the iodine atom at the 7th position in 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- makes it unique compared to other benzopyran derivatives
Properties
CAS No. |
1026-11-5 |
|---|---|
Molecular Formula |
C15H9IO2 |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
7-iodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9IO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ZGISPANOERIBTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
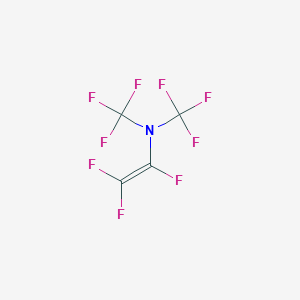
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)

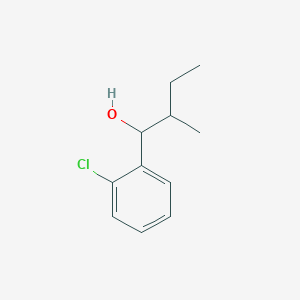
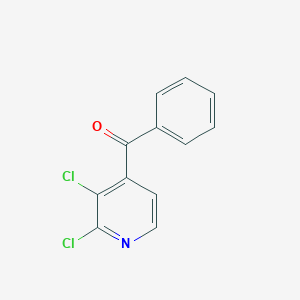

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
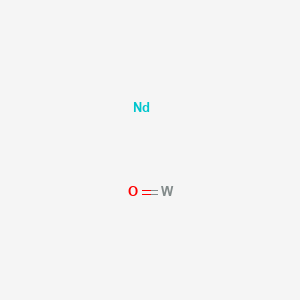
![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
